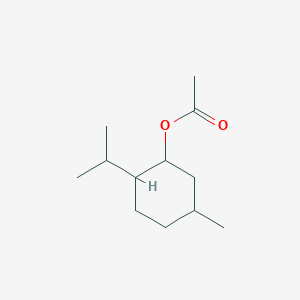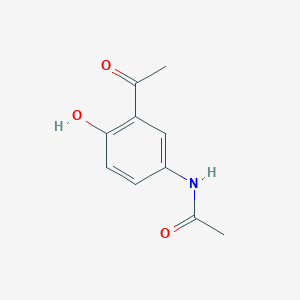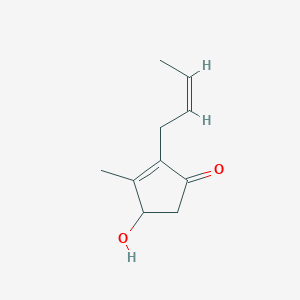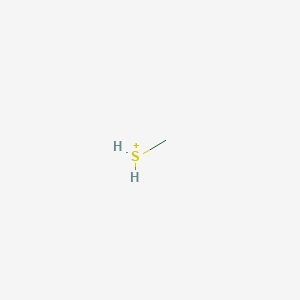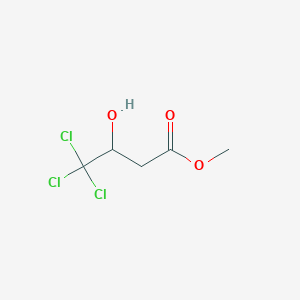
Methyl 4,4,4-trichloro-3-hydroxybutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4,4,4-trichloro-3-hydroxybutanoate, also known as MTHB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is a white crystalline solid that is soluble in water and organic solvents. MTHB is commonly used as a reagent in organic synthesis, and its unique chemical properties have made it a valuable tool in scientific research.
Mécanisme D'action
Methyl 4,4,4-trichloro-3-hydroxybutanoate acts as a nucleophilic reagent in organic synthesis, and its unique chemical properties allow it to participate in various reactions. The compound can undergo nucleophilic substitution reactions, esterification reactions, and other organic transformations. Methyl 4,4,4-trichloro-3-hydroxybutanoate can also act as a chiral auxiliary in asymmetric synthesis, allowing for the production of enantiomerically pure compounds.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of Methyl 4,4,4-trichloro-3-hydroxybutanoate. However, studies have shown that the compound can act as an inhibitor of acetyl-CoA carboxylase, an enzyme involved in fatty acid synthesis. Methyl 4,4,4-trichloro-3-hydroxybutanoate has also been shown to have antifungal and antibacterial properties.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 4,4,4-trichloro-3-hydroxybutanoate has several advantages as a reagent in organic synthesis. The compound is relatively easy to synthesize, and its unique chemical properties allow it to participate in various reactions. Methyl 4,4,4-trichloro-3-hydroxybutanoate can also be used in asymmetric synthesis, allowing for the production of enantiomerically pure compounds. However, the compound has some limitations, including its high cost and limited availability.
Orientations Futures
There are several future directions for research involving Methyl 4,4,4-trichloro-3-hydroxybutanoate. One area of interest is the development of new synthetic methods using Methyl 4,4,4-trichloro-3-hydroxybutanoate as a reagent. Researchers are also interested in exploring the potential applications of Methyl 4,4,4-trichloro-3-hydroxybutanoate in medicinal chemistry, particularly in the development of new drugs. Additionally, there is a need for further research on the biochemical and physiological effects of Methyl 4,4,4-trichloro-3-hydroxybutanoate to better understand its potential applications.
Méthodes De Synthèse
Methyl 4,4,4-trichloro-3-hydroxybutanoate can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the reaction of chloroacetyl chloride with methyl acetoacetate, followed by the reaction of the resulting compound with sodium hydroxide and chlorine gas. The final step involves the reaction of the intermediate product with sodium hydroxide and hydrochloric acid to produce Methyl 4,4,4-trichloro-3-hydroxybutanoate.
Applications De Recherche Scientifique
Methyl 4,4,4-trichloro-3-hydroxybutanoate has been extensively used in scientific research due to its ability to act as a versatile reagent in organic synthesis. The compound has been used in the synthesis of various natural products, pharmaceutical intermediates, and other organic compounds. Methyl 4,4,4-trichloro-3-hydroxybutanoate has also been used as a starting material for the synthesis of other useful compounds, such as 4,4,4-trichloro-3-hydroxybutyronitrile.
Propriétés
IUPAC Name |
methyl 4,4,4-trichloro-3-hydroxybutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7Cl3O3/c1-11-4(10)2-3(9)5(6,7)8/h3,9H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJTOYQCSENFESD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C(Cl)(Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7Cl3O3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70391033 |
Source


|
| Record name | methyl 4,4,4-trichloro-3-hydroxybutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70391033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.46 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4,4,4-trichloro-3-hydroxybutanoate | |
CAS RN |
19487-29-7 |
Source


|
| Record name | methyl 4,4,4-trichloro-3-hydroxybutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70391033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

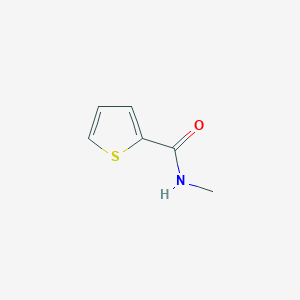
![Thieno[2,3-d]isothiazol-3(2H)-one, 2-methyl-, 1,1-dioxide](/img/structure/B105524.png)
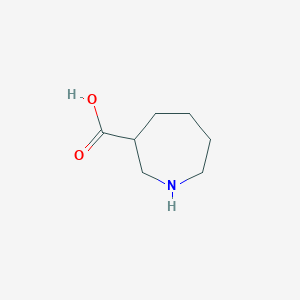
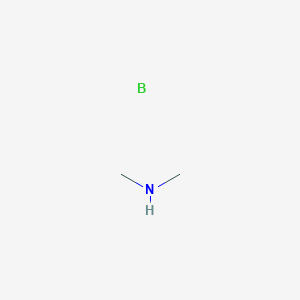
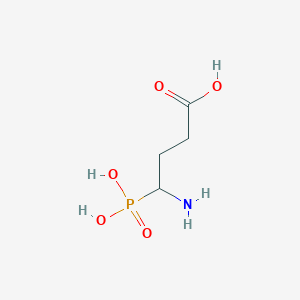
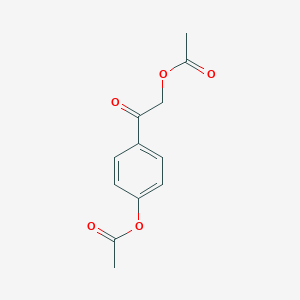
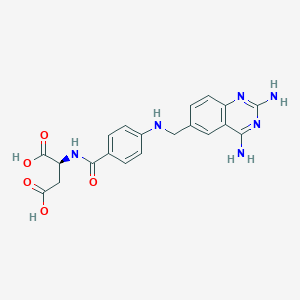
![N,N'-[Ethane-1,2-diylbis(iminoethane-2,1-diyl)]bishexadecan-1-amide](/img/structure/B105544.png)
